4-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate
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Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE typically involves multiple steps. One common method includes the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)phenol with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the phenoxyacetate moiety, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of the phenoxyacetate moiety can produce phenoxyethanol derivatives .
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural molecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-TRIAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPIONATE: Similar structure but with a propionate moiety instead of an acetate moiety
Uniqueness
The uniqueness of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE lies in its combination of a tetrazole ring and a phenoxyacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(5-methyl-2-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)17-9-4-14(3)10-18(17)25-11-19(24)26-16-7-5-15(6-8-16)23-12-20-21-22-23/h4-10,12-13H,11H2,1-3H3 |
InChI Key |
IPXPFXRGCPMBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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